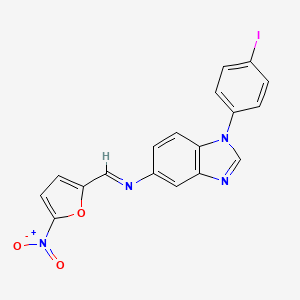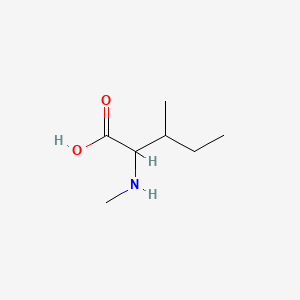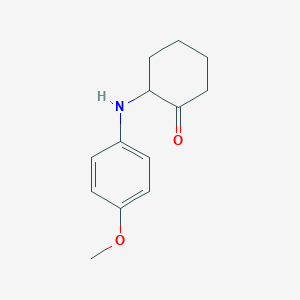
Triethyl ortho(3-(trifluoromethyl)benzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl ortho(3-(trifluoromethyl)benzoate) is a chemical compound with the molecular formula C14H19F3O3 and a molecular weight of 292.301 g/mol . This compound is part of the orthoester family, which is characterized by three alkoxy groups attached to a central carbon atom. Triethyl ortho(3-(trifluoromethyl)benzoate) is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl ortho(3-(trifluoromethyl)benzoate) typically involves the reaction of 3-(trifluoromethyl)benzoic acid with triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the orthoester by the addition of ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production of triethyl ortho(3-(trifluoromethyl)benzoate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl ortho(3-(trifluoromethyl)benzoate) undergoes various chemical reactions, including:
Substitution: The orthoester group can be substituted with other nucleophiles, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-(trifluoromethyl)benzoic acid and ethanol.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl ortho(3-(trifluoromethyl)benzoate) is used in several scientific research fields, including:
Wirkmechanismus
The mechanism of action of triethyl ortho(3-(trifluoromethyl)benzoate) involves its ability to undergo hydrolysis and substitution reactions. The orthoester group is highly reactive, allowing it to participate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl orthoformate: Similar in structure but lacks the trifluoromethyl group.
Triethyl orthoacetate: Contains an acetyl group instead of the trifluoromethyl group.
Uniqueness
Triethyl ortho(3-(trifluoromethyl)benzoate) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
59118-34-2 |
|---|---|
Molekularformel |
C14H19F3O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
1-(triethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H19F3O3/c1-4-18-14(19-5-2,20-6-3)12-9-7-8-11(10-12)13(15,16)17/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
IZFKYARLKCYNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC(=CC=C1)C(F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)










![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
